Bromotris(triphenylphosphine)rhodium(I)

Catalog No.
S662725
CAS No.
14973-89-8
M.F
C54H45BrP3Rh-
M. Wt
969.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromotris(triphenylphosphine)rhodium(I)

CAS Number

14973-89-8

Product Name

Bromotris(triphenylphosphine)rhodium(I)

IUPAC Name

rhodium;triphenylphosphane;bromide

Molecular Formula

C54H45BrP3Rh-

Molecular Weight

969.7 g/mol

InChI

InChI=1S/3C18H15P.BrH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1

InChI Key

HVQBRJSQQWBTDF-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh]

Bromotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst, is a widely used organometallic compound in scientific research. Its primary application lies in its catalytic activity for various organic synthesis reactions []. Here's a closer look at its specific scientific research applications:

Catalyst in Organic Synthesis:

Bromotris(triphenylphosphine)rhodium(I) is a versatile catalyst for numerous organic transformations. One of its most prominent applications is in the hydroformylation of alkenes, a process that converts alkenes (double-bonded carbon chains) into aldehydes or ketones by adding a formyl group (CHO) []. This reaction is crucial for the production of various industrial chemicals and pharmaceuticals.

Applications in Coupling Reactions:

This compound also demonstrates catalytic activity in various coupling reactions, which involve forming carbon-carbon bonds between two different molecules. Some notable examples include:

  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid and an alkyl, alkenyl, or aryl halide [].
  • Heck reaction: This reaction couples an alkene with an aryl or vinyl halide in the presence of a base [].

These coupling reactions are essential for the synthesis of complex organic molecules with diverse applications, including pharmaceuticals, polymers, and advanced materials.

Research and Development:

Bromotris(triphenylphosphine)rhodium(I) continues to be an active area of research due to its potential for further development and optimization. Researchers are exploring ways to:

  • Improve catalytic efficiency and selectivity: This involves modifying the structure of the catalyst or reaction conditions to enhance its effectiveness and control product formation [].
  • Develop new applications: Scientists are investigating the use of this catalyst in novel synthetic processes and exploring its potential in other areas of chemistry, such as catalysis for sustainable energy production [].

Bromotris(triphenylphosphine)rhodium(I) is an organometallic compound with the chemical formula C54H45BrP3Rh\text{C}_{54}\text{H}_{45}\text{Br}\text{P}_3\text{Rh}. This compound features a rhodium center coordinated to three triphenylphosphine ligands and one bromine atom. The coordination geometry around the rhodium is typically square planar, which is characteristic of rhodium(I) complexes. The compound is known for its stability and ability to act as a catalyst in various organic reactions, particularly in the field of organometallic chemistry and catalysis .

  • Toxicity: Limited data available, but rhodium compounds can be harmful upon ingestion or inhalation [].
  • Flammability: Not flammable but may decompose upon heating, releasing toxic fumes [].
  • Reactivity: Air and moisture sensitive. Can react with strong acids or bases [].

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) like gloves, goggles, and fume hood [].
  • Wash hands thoroughly after handling.
  • Follow proper waste disposal procedures for rhodium compounds.
, including:

  • Hydrophosphinylation: This reaction involves the addition of phosphines to alkenes or alkynes, resulting in the formation of phosphine derivatives .
  • Regio- and Stereoselective Additions: The compound facilitates regioselective and stereoselective additions of diphenylphosphine oxide to alkynes, showcasing its utility in synthesizing complex organic molecules .
  • Cross-Coupling Reactions: It can also be employed in cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis.

Bromotris(triphenylphosphine)rhodium(I) can be synthesized through several methods:

  • Direct Reaction: A common method involves reacting rhodium(III) bromide with triphenylphosphine in a suitable solvent such as dichloromethane or toluene. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.
    RhBr3+3PPh3Bromotris triphenylphosphine rhodium I +3Br\text{RhBr}_3+3\text{PPh}_3\rightarrow \text{Bromotris triphenylphosphine rhodium I }+3\text{Br}^-
  • Reduction Methods: Another approach involves reducing rhodium(III) complexes using reducing agents like lithium aluminum hydride or sodium borohydride in the presence of triphenylphosphine.

Bromotris(triphenylphosphine)rhodium(I) finds numerous applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly for hydrophosphinylation and cross-coupling reactions.
  • Material Science: The compound is explored for its potential use in creating advanced materials through polymerization processes.
  • Nanotechnology: Its unique properties make it suitable for applications in nanotechnology and materials science .

Interaction studies have focused on understanding how bromotris(triphenylphosphine)rhodium(I) interacts with various substrates during catalytic processes. These studies often utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to elucidate the mechanisms of action and identify reaction intermediates. Such insights are crucial for optimizing catalytic efficiency and developing new synthetic methodologies .

Bromotris(triphenylphosphine)rhodium(I) shares similarities with other organometallic compounds, particularly those containing transition metals coordinated to phosphines. Here are some comparable compounds:

Compound NameMetalLigandsUnique Features
Tris(triphenylphosphine)rhodium(I)RhodiumTriphenylphosphineLacks bromide; used in similar catalytic processes
BromopentacarbonylironIronCarbonylDifferent metal; used in carbonylation reactions
Tris(cyclopentadienyl)cobalt(II)CobaltCyclopentadienylDifferent ligand type; used in polymerization
Ruthenium(II)-trichlorideRutheniumChloridesDifferent halide; used in various catalytic cycles

The uniqueness of bromotris(triphenylphosphine)rhodium(I) lies in its specific coordination environment and its effectiveness as a catalyst for hydrophosphinylation reactions, which may not be as efficiently catalyzed by other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14973-89-8

Dates

Modify: 2023-08-15

Explore Compound Types